PNA5 is synthesized from the native Angiotensin-(1-7) peptide through solid-phase peptide synthesis techniques. It belongs to the class of peptide nucleic acids, which are synthetic polymers that mimic DNA or RNA but with a peptide backbone. This classification allows PNA5 to engage in hybridization with nucleic acids, providing unique biochemical properties that facilitate its applications in therapeutic contexts .
The synthesis of PNA5 employs Solid Phase Peptide Synthesis (SPPS), which allows for the efficient assembly of peptides on a resin support. The process involves several key steps:
The synthesis process has been optimized for reproducibility and efficiency, allowing for the production of PNA5 in sufficient quantities for research and potential clinical applications .
PNA5's structure can be characterized by its helical conformation, which resembles that of natural DNA and RNA duplexes. This structural similarity enhances its ability to hybridize with complementary nucleic acid sequences.
PNA5 participates in several chemical reactions typical of peptide nucleic acids:
PNA5 acts primarily through its interaction with the Mas receptor:
PNA5 exhibits several notable physical and chemical properties:
PNA5 has several promising applications in scientific research and medicine:
PNA5 (chemical name: Asp-Arg-Val-Tyr-Ile-His-Ser-(O-β-D-Glc)-amide) is a rationally engineered glycopeptide derived from the native angiotensin-(1-7) peptide (Asp-Arg-Val-Tyr-Ile-His-Pro). Its design incorporates two strategic modifications:
This structural redesign confers distinct physicochemical advantages over the native peptide:
Table 1: Structural Comparison of Angiotensin-(1-7) and PNA5
Characteristic | Native Ang-(1-7) | PNA5 Glycopeptide |
---|---|---|
Amino Acid Sequence | Asp-Arg-Val-Tyr-Ile-His-Pro | Asp-Arg-Val-Tyr-Ile-His-Ser-(O-β-D-Glc) |
C-terminal Modification | Free carboxylic acid | Amidation (–CONH₂) |
Molecular Weight | 899.04 g/mol | 899.98 g/mol |
Glycosylation Site | None | Ser⁷-O-β-D-glucose |
LogP (Experimental) | -1.32 | -0.87 |
Physicochemical characterization confirms PNA5's high water solubility (>50 mg/mL in aqueous buffers) and amphipathic nature, enabling efficient interaction with both aqueous biological fluids and lipid membranes. X-ray powder diffraction analyses demonstrate that spray-dried PNA5 formulations exhibit amorphous solid-state characteristics with glass transition temperatures (Tg) compatible with pharmaceutical processing and storage [5].
The development of PNA5 emerged from three decades of research into the renin-angiotensin system (RAS), particularly the neuroprotective ACE2/Ang-(1-7)/Mas receptor axis:
Table 2: Evolution of Angiotensin-(1-7) Derivatives Leading to PNA5
Development Phase | Key Advance | Limitations Addressed |
---|---|---|
Native Ang-(1-7) | Identified MasR activation and neuroprotection | Extreme lability in serum; Poor BBB penetration |
First-gen analogs | D-Ala substitution enhanced stability | Limited brain bioavailability; Short duration |
Glycosylated variants | Ser-Glc modification at position 7 | Achieved significant BBB penetration; Extended half-life |
PNA5 optimization | C-terminal amidation + glycosylation | Optimal pharmacokinetics; Sustained receptor activation |
Preclinical validation occurred in vascular cognitive impairment models (2019) where PNA5 demonstrated 10-day sustained cognitive benefits after only 21 days of dosing, far exceeding its plasma half-life (t₁/₂ ≈ 2.9 days). This confirmed its disease-modifying potential beyond symptomatic treatment [1] [2]. The historical development exemplifies a successful "glycopeptide engineering" approach to overcome pharmacokinetic barriers in peptide therapeutics.
PNA5 is pharmacologically classified as a blood-brain barrier-penetrant Mas receptor agonist with pleiotropic anti-inflammatory and neuroprotective activities. Its therapeutic effects manifest through multimodal mechanisms:
Neurovascular Protection:
Immunomodulation:
Direct Neuroprotection:
Table 3: Multimodal Anti-Inflammatory Mechanisms of PNA5
Biological System | Key Mechanisms | Functional Outcomes |
---|---|---|
Cerebrovascular | ↓ Endothelial ROS; ↑ NO bioavailability; ↓ MMP-9 | BBB restoration; Improved perfusion |
Microglial | M1→M2 polarization; ↓ NLRP3 inflammasome | Reduced neuroinflammation; Phagocytosis of debris |
Cytokine/Chemokine | ↓ TNF-α/IL-7/G-CSF/MIP-1β; ↑ IL-10 | Systemic anti-inflammatory state |
Neuronal | ↓ Caspase-3 activation; ↑ BDNF expression | Neuroprotection; Synaptic plasticity |
The pleiotropic effects stem from Mas receptor distribution across neuronal, glial, and cerebrovascular cells. PNA5's unique pharmacokinetics (brain/plasma ratio = 0.255) enable simultaneous engagement of these targets, creating a concerted neuroprotective response [3]. This multi-target mechanism distinguishes it from conventional anti-inflammatory agents and underlies its therapeutic potential across diverse CNS disorders including vascular dementia, Parkinson's disease dementia, and traumatic brain injury [3] [6] [8].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0